S-Clopidogrel N-Methyl Impurity

Description

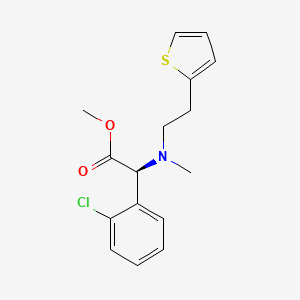

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl (2S)-2-(2-chlorophenyl)-2-[methyl(2-thiophen-2-ylethyl)amino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18ClNO2S/c1-18(10-9-12-6-5-11-21-12)15(16(19)20-2)13-7-3-4-8-14(13)17/h3-8,11,15H,9-10H2,1-2H3/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABZKNRNOULMZHY-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCC1=CC=CS1)C(C2=CC=CC=C2Cl)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(CCC1=CC=CS1)[C@@H](C2=CC=CC=C2Cl)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Elucidation of Formation Mechanisms for S Clopidogrel N Methyl Impurity

Process-Related Genesis of S-Clopidogrel N-Methyl Impurity

The manufacturing process of S-Clopidogrel is a primary source for the generation of the N-Methyl impurity. This can occur through side reactions inherent to the synthetic pathway and from the presence of impurities in raw materials and intermediates.

Analysis of Synthetic Pathway Side Reactions

During the synthesis of Clopidogrel (B1663587), several side reactions can lead to the formation of impurities. The N-methyl impurity, specifically, has been identified as a potential related substance formed during various stages of the manufacturing process. researchgate.net While the precise mechanisms are often proprietary, it is understood that unintended reactions can occur, resulting in the methylation of the nitrogen atom in the piperidine (B6355638) ring of the Clopidogrel molecule. These by-products are a result of side reactions that happen during the production process. The optimization of synthetic pathways and purification techniques is essential to minimize the presence of such process-related impurities.

Contribution of Raw Materials and Synthetic Intermediates

The purity of starting materials and intermediates used in the synthesis of Clopidogrel is critical. Impurities present in these materials can be carried through the synthetic process and may even participate in side reactions, leading to the formation of new impurities like the N-Methyl derivative. For instance, S-(+)-o-chlorophenylglycine methyl ester is a key intermediate in the preparation of Clopidogrel. patsnap.com If this or other intermediates contain methylating agents or precursors to such agents, the risk of forming this compound increases. Therefore, stringent control over the quality of raw materials and intermediates is a fundamental aspect of impurity control.

Table 1: Process-Related Factors Leading to this compound

| Factor | Description |

| Synthetic Pathway | Side reactions during the multi-step synthesis of Clopidogrel can result in the methylation of the piperidine nitrogen. researchgate.net |

| Raw Materials | The presence of methylating impurities in the starting materials can introduce the methyl group. |

| Intermediates | Impurities within synthetic intermediates, such as S-(+)-o-chlorophenylglycine methyl ester, can lead to the formation of the N-Methyl impurity. patsnap.com |

Degradation-Induced Formation of this compound

Beyond the synthesis process, S-Clopidogrel can degrade under various environmental conditions, leading to the formation of impurities, including the N-Methyl derivative.

Oxidative Degradation Pathways

Oxidative conditions can induce chemical changes in Clopidogrel, resulting in the formation of degradation products. While specific studies detailing the formation of the N-Methyl impurity through oxidation are not prevalent in the provided search results, it is known that oxidation can lead to various degradation products. For instance, treatment of Clopidogrel with peroxymonosulfate (B1194676) (PMS) and sodium halide generates several degradation products, including some with modifications to the piperidine group. nih.gov Another study identified a principal oxidation impurity, 5-[1-(2-chlorophenyl)-2-methoxy-2-oxoethyl]-6,7-dihydrothieno[3,2-c]pyridin-5-ium, which involves a change at the nitrogen atom. electronicsandbooks.com Although not the N-Methyl impurity, this demonstrates the susceptibility of the nitrogen atom to oxidative changes.

Hydrolytic Degradation Pathways

Hydrolysis is a common degradation pathway for ester-containing drugs like Clopidogrel. The stability of Clopidogrel is pH-dependent, with degradation occurring in both acidic and basic environments. google.com While the primary hydrolytic degradation product is the corresponding carboxylic acid (Clopidogrel EP Impurity A), the potential for other degradation pathways exists. nih.govsynzeal.com Studies have shown that Clopidogrel degrades significantly under acidic and basic hydrolysis conditions. Although the direct formation of the N-Methyl impurity via hydrolysis is not explicitly detailed in the provided results, the instability of the molecule under these conditions could potentially create reactive intermediates that might lead to its formation in the presence of methyl sources.

Thermal Stress Degradation Mechanisms

Exposure to high temperatures can cause the thermal degradation of Clopidogrel, leading to the formation of impurities and a reduction in the drug's quality. Studies have shown that while Clopidogrel is relatively stable at lower temperatures, significant degradation can occur at elevated temperatures, particularly in the amorphous form when it transitions from a glassy to a rubbery state at temperatures ≥80°C. nih.gov One study noted that thermally induced decomposition starts at temperatures higher than 180°C. researchgate.net While the formation of the N-Methyl impurity under thermal stress is not explicitly mentioned in the provided search results, the general instability of the drug at high temperatures suggests that various degradation pathways could be initiated, potentially including those leading to the N-Methyl impurity if methyl-donating species are present.

Table 2: Degradation Conditions and Potential for Impurity Formation

| Degradation Condition | Observations | Potential for N-Methyl Impurity Formation |

| Oxidative Stress | Leads to the formation of various degradation products, including those with modifications at the piperidine nitrogen. nih.govelectronicsandbooks.com | Plausible, as the nitrogen atom is susceptible to oxidative changes. |

| Hydrolytic Stress | Significant degradation occurs in acidic and basic conditions, primarily forming the carboxylic acid derivative. nih.gov | Less directly supported by the provided data, but instability could lead to secondary reactions. |

| Thermal Stress | Degradation is observed at elevated temperatures, especially for the amorphous form above its glass transition temperature. nih.govresearchgate.net | Possible, as high temperatures can induce various degradation reactions. |

Photolytic Degradation Mechanisms

The susceptibility of clopidogrel to light is a critical factor in its stability profile. Studies involving stress testing under various conditions have been conducted to determine the degradation pathways. Clopidogrel bisulfate, when subjected to photolytic degradation conditions, has been shown to degrade. nih.gov The degradation products that form can be effectively separated and identified using stability-indicating liquid chromatography methods, which confirms that photolytic degradation does occur. nih.gov

A proposed degradation pathway for clopidogrel in its solid state is induced by light. nih.gov While some studies have suggested that clopidogrel remains stable under photolytic and oxidative stress, others indicate that degradation does happen, particularly under specific environmental influences. nih.gov For instance, the photochemical stability of clopidogrel can be improved through certain formulations, which suggests an inherent vulnerability to light-induced degradation. googleapis.com The process of identifying degradation products is crucial as it provides insight into the mechanisms of impurity formation. researchgate.net

Influence of Environmental and Storage Conditions on Impurity Formation

The formation of impurities in clopidogrel, including potentially the this compound, is significantly influenced by environmental and storage conditions. Key factors that accelerate degradation include humidity, temperature, and pH. nih.gov

Forced degradation studies on solid clopidogrel hydrogen sulfate (B86663) have demonstrated a clear link between relative humidity (RH) and the rate of photodegradation. nih.gov When exposed to artificial sunlight and indoor light, the degradation of the active pharmaceutical ingredient (API) was minimal at low relative humidity levels (up to 21%). nih.gov However, a substantial increase in the formation of degradation products was observed at higher humidity levels, with the degradation rate accelerating as the RH increased from 52% to 100%. nih.gov Interestingly, the presence of oxygen was found to have a relatively low impact on this degradation, with most reactions proceeding even in a humid argon atmosphere. nih.gov

Table 1: Effect of Relative Humidity on Photodegradation of Clopidogrel

| Relative Humidity (RH) | Degradation Level | Light Source |

|---|---|---|

| Up to 21% | Relatively resistant | Artificial sunlight & Indoor light |

| 52% - 100% | Increased degradation product formation | Artificial sunlight & Indoor light |

In addition to humidity and light, temperature is another critical storage parameter. Minor degradation of clopidogrel has been observed under thermal stress conditions. The chemical stability of clopidogrel is also known to be poor in solution, where it can undergo hydrolytic degradation. googleapis.comgoogle.com The rate of this hydrolysis is dependent on the pH of the solution. google.com

Table 2: Summary of Environmental Factors on Clopidogrel Degradation

| Factor | Influence on Degradation | Notes |

|---|---|---|

| Light | Induces photodegradation. nih.govnih.gov | Stability can be improved with specific formulations. googleapis.com |

| Humidity | Significantly increases photodegradation at higher levels (>52% RH). nih.gov | Low RH (≤21%) shows minimal effect. nih.gov |

| Temperature | Can cause thermal degradation. | Minor degradation noted under heat stress. |

| pH (in solution) | Affects hydrolytic stability. google.com | Susceptible to hydrolysis in both acidic and basic conditions. |

| Oxygen | Low influence on photodegradation. nih.gov | Degradation proceeds in humid, low-oxygen environments. nih.gov |

Advanced Analytical Methodologies for Characterization and Quantification of S Clopidogrel N Methyl Impurity

The control of impurities in active pharmaceutical ingredients (APIs) is a critical aspect of drug development and manufacturing to ensure the safety and efficacy of the final product. S-Clopidogrel N-Methyl Impurity, a potential process-related impurity or degradation product of Clopidogrel (B1663587), requires robust analytical methods for its detection, quantification, and control. Chromatographic techniques, particularly High Performance Liquid Chromatography (HPLC) and High Performance Thin Layer Chromatography (HPTLC), are fundamental in achieving the required specificity and sensitivity for impurity profiling of Clopidogrel.

High Performance Liquid Chromatography (HPLC) Research

HPLC is the cornerstone for the analysis of pharmaceutical impurities due to its high resolution, sensitivity, and versatility. Various HPLC modes have been developed and validated to separate this compound from the main API and other related substances.

Reversed-phase HPLC (RP-HPLC) is the most common analytical technique employed for the quality control of Clopidogrel. These methods are essential for purity determination and the quantification of impurities, including the this compound, in both bulk drug substances and finished pharmaceutical dosage forms.

In a typical RP-HPLC method, a non-polar stationary phase (like C18 or C8) is used with a polar mobile phase. The separation is based on the hydrophobic interactions between the analytes and the stationary phase. For Clopidogrel and its impurities, mobile phases often consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic modifier (e.g., acetonitrile (B52724) or methanol). The pH of the aqueous buffer is a critical parameter that influences the retention and selectivity of the separation.

Stress testing studies, which involve exposing the drug substance to harsh conditions such as acid, base, oxidation, heat, and light, are performed to demonstrate the stability-indicating nature of the analytical method. These studies show that the method can effectively separate the degradation products from the intact drug. For instance, significant degradation of Clopidogrel is observed under basic and acidic hydrolysis conditions, while minor degradation occurs under thermal stress. The validation of these methods is performed according to the International Council for Harmonisation (ICH) guidelines, ensuring the method is linear, accurate, precise, specific, and robust.

Table 1: Illustrative RP-HPLC Method Parameters for Impurity Profiling

| Parameter | Condition |

| Column | Octadecyl silane (B1218182) (C18), 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 2.5) (60:40 v/v) |

| Flow Rate | 1.2 mL/min |

| Detection | UV at 220 nm |

| Column Temperature | 30 °C |

| Injection Volume | 20 µL |

This table represents typical starting conditions for method development and may require optimization.

Normal-phase HPLC (NP-HPLC) provides an alternative and often orthogonal separation mechanism to RP-HPLC. In NP-HPLC, a polar stationary phase (such as silica) is used with a non-polar mobile phase (like hexane (B92381) or heptane). This technique is particularly useful for separating structurally similar compounds and isomers that may be difficult to resolve by reversed-phase chromatography.

NP-HPLC methods have been successfully developed to separate all related compounds of Clopidogrel, including chiral and constitutional isomers like the this compound. The use of a non-polar mobile phase can offer unique selectivity for these types of impurities.

Clopidogrel is a chiral compound, and its therapeutic activity resides in the S-enantiomer. The R-enantiomer is considered an impurity. Chiral HPLC methods are therefore crucial for determining the enantiomeric purity of Clopidogrel and for separating chiral impurities.

These methods utilize a chiral stationary phase (CSP) that can stereoselectively interact with the enantiomers. Polysaccharide-based CSPs, such as those coated with cellulose (B213188) or amylose (B160209) derivatives, are widely used. For example, a method developed on a Chiralcel OJ-H column, which is coated with cellulose tris(4-methyl benzoate), has been shown to be effective. The mobile phase in such methods typically consists of a non-polar solvent like n-hexane mixed with an alcohol (e.g., ethanol) and a small amount of a basic modifier like diethylamine (B46881) to improve peak shape and resolution.

Table 2: Example of a Chiral HPLC Method for Clopidogrel

| Parameter | Condition |

| Column | Chiralcel OJ-H (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | n-hexane:Ethanol:Diethylamine (95:5:0.05 v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 240 nm |

| Column Temperature | Ambient |

This method demonstrates the capability to separate enantiomers and other chiral impurities.

During the drug development process, it is often necessary to isolate unknown impurities for structural elucidation. Preparative HPLC is a powerful technique used for this purpose. It is essentially a scaled-up version of analytical HPLC, designed to purify and collect fractions of specific compounds.

By using a larger column and a higher flow rate, significant quantities of an impurity, such as the this compound, can be isolated from the bulk drug substance. The collected fractions are then concentrated, and the purified impurity can be subjected to spectroscopic analysis, such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, to determine its chemical structure. This information is vital for understanding its origin and potential toxicological impact.

High Performance Thin Layer Chromatography (HPTLC) Applications

High Performance Thin Layer Chromatography (HPTLC) is a planar chromatographic technique that offers several advantages, including high sample throughput, low solvent consumption, and the ability to analyze multiple samples simultaneously. It serves as a valuable alternative and complementary technique to HPLC for the quantification of impurities.

An HPTLC method for the determination of Clopidogrel and its impurities would involve applying the sample as a band on a high-performance TLC plate pre-coated with a stationary phase (e.g., silica (B1680970) gel 60 F254). The plate is then developed in a chamber containing a suitable mobile phase. After development, the plate is dried, and the separated bands are quantified using a densitometric scanner at a specific wavelength. The method would be validated according to ICH guidelines to ensure its suitability for quantitative analysis of impurities like this compound.

Gas Chromatography (GC) Applications

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds. In the context of Clopidogrel, GC is primarily employed for the determination of residual solvents used during the synthesis and purification processes. researchgate.net Solvents such as methanol (B129727), acetone, dichloromethane, and toluene (B28343) can be effectively separated and quantified using a direct-injection, split-mode capillary GC with flame ionization detection (FID). researchgate.net

A validated GC method for residual solvents in Clopidogrel bisulphate demonstrates excellent separation and sensitivity. The table below illustrates typical validation parameters for such a method.

| Parameter | Typical Value/Range |

| Linearity (R²) | > 0.99 |

| LOD | 0.1 - 0.8 mg L⁻¹ |

| LOQ | 0.6 - 3.2 µg g⁻¹ |

| Recovery | 72 - 98% |

| Precision (RSD) | < 15% |

| Data based on a study of residual solvents in Clopidogrel bisulphate. researchgate.net |

Hyphenated Techniques for Structural Elucidation and Precise Quantification

Hyphenated techniques, which combine the separation power of chromatography with the detection capabilities of spectroscopy, are indispensable for the identification and quantification of impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the cornerstone for the identification and quantification of non-volatile impurities like the this compound. This technique offers high sensitivity and selectivity, allowing for the detection of trace-level impurities in the drug substance.

In the analysis of Clopidogrel and its related substances, Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) is commonly coupled with a mass spectrometer. patsnap.comwjpls.org The separation is typically achieved on a C18 column with a mobile phase consisting of a buffer and an organic modifier. patsnap.comwjpls.org The mass spectrometer, often a triple quadrupole or a time-of-flight (TOF) analyzer, provides mass information that is crucial for identifying known and unknown impurities.

Forced degradation studies of Clopidogrel have utilized LC-MS to characterize various degradation products formed under stress conditions such as acid and alkali hydrolysis, oxidation, and photolysis. actascientific.comijsdr.org While these studies have not specifically reported the formation of the N-Methyl impurity, the methodologies are directly applicable. The high-resolution mass spectrometry (HRMS) capabilities of LC-TOF-MS can provide accurate mass measurements, enabling the determination of the elemental composition of an impurity. researchgate.net

The following table summarizes typical parameters for a validated RP-HPLC method for the analysis of Clopidogrel and its impurities, which would be suitable for the this compound.

| Parameter | Typical Value/Range |

| Linearity (R²) | > 0.999 |

| LOD | 0.20 µg/mL - 0.66 µg/mL |

| LOQ | 0.60 µg/mL - 2.01 µg/mL |

| Accuracy (Recovery) | 98 - 102% |

| Precision (RSD) | < 2% |

| Data based on validation studies of HPLC methods for Clopidogrel and its impurities. researchgate.net |

As previously mentioned, GC is primarily used for volatile organic impurities. When coupled with a mass spectrometer (GC-MS), it becomes a powerful tool for both the identification and quantification of these volatile compounds. In the context of Clopidogrel, GC-MS has been effectively used to identify degradation products formed under specific stress conditions. chemwhat.comijper.org For instance, in oxidative degradation studies of Clopidogrel, GC-MS was used to identify smaller, more volatile fragments. chemwhat.comijper.org

While not the primary method for the this compound, GC-MS plays a vital role in providing a comprehensive impurity profile of the drug substance by targeting different types of impurities.

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) is a sophisticated technique that allows for the direct structural elucidation of impurities as they are separated by HPLC. This online characterization is particularly valuable for unstable or transient impurities that are difficult to isolate.

In the analysis of Clopidogrel, LC-NMR could be employed to obtain NMR spectra of the this compound without the need for its isolation. This would involve coupling an HPLC system to an NMR spectrometer equipped with a flow-through probe. As the impurity elutes from the HPLC column, it passes through the NMR probe, and its ¹H and other NMR spectra are acquired. This provides unambiguous structural information, confirming the identity of the impurity.

Spectroscopic Techniques for Structural Confirmation and Characterization

Spectroscopic techniques are essential for the definitive structural confirmation of isolated impurities.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of organic molecules, including pharmaceutical impurities. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to determine the complete chemical structure of a compound.

For the this compound, once isolated, a comprehensive set of NMR experiments would be performed.

¹H NMR: This would provide information about the number and types of protons in the molecule, their chemical environment, and their connectivity through spin-spin coupling. The presence of a singlet corresponding to the N-methyl group would be a key diagnostic signal.

¹³C NMR: This experiment would reveal the number and types of carbon atoms in the molecule. researchgate.net

2D NMR (COSY, HSQC, HMBC): These experiments establish correlations between different nuclei.

COSY (Correlation Spectroscopy) shows correlations between coupled protons.

HSQC (Heteronuclear Single Quantum Coherence) correlates protons to their directly attached carbons.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds, which is crucial for piecing together the molecular skeleton.

While specific NMR data for this compound is not publicly available, the table below shows representative ¹H NMR data for a known degradation product of Clopidogrel, illustrating the type of information obtained. ijper.orgresearchgate.net

| Proton | Chemical Shift (δ ppm) | Multiplicity |

| H-10 | 5.80 | s |

| H-4 | 7.44 - 7.52 | td |

| H-3 | 7.52 - 7.59 | dd |

| H-5 | 7.60 - 7.69 | td |

| H-6 | 7.77 | dd |

| ¹H NMR data for a degradation product of Clopidogrel in DMSO-d6. ijper.org |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for the identification of functional groups within a molecule, making it a valuable tool for the characterization of this compound. The IR spectrum provides a unique molecular fingerprint based on the vibrational frequencies of the bonds within the molecule. While specific IR data for this compound is not extensively detailed in publicly available literature, characteristic absorption bands can be predicted based on its known chemical structure: Methyl (S)-2-(2-chlorophenyl)-2-(methyl(2-(thiophen-2-yl)ethyl)amino)acetate.

Key functional groups expected to show distinct absorption bands include the carbonyl group (C=O) of the ester, the C-Cl bond of the chlorophenyl ring, the C-N bond of the tertiary amine, and various vibrations associated with the thiophene (B33073) and benzene (B151609) rings. Vibrational spectroscopic methods, in general, have proven effective in the analysis of Clopidogrel and its related substances. nih.gov For instance, studies on Clopidogrel bisulfate have utilized IR spectroscopy to quantify polymorphic impurities, demonstrating the sensitivity of the technique. nih.gov

A certificate of analysis for this compound often includes IR data as part of its characterization. glppharmastandards.com The interpretation of the full spectrum is crucial for confirming the identity of the impurity.

Table 1: Predicted Characteristic Infrared (IR) Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibration Type |

| C=O (Ester) | ~1740 | Stretching |

| C-O (Ester) | ~1200 | Stretching |

| C-N (Tertiary Amine) | ~1150 | Stretching |

| C-Cl (Aromatic) | ~750 | Stretching |

| Aromatic C-H | >3000 | Stretching |

| Aliphatic C-H | <3000 | Stretching |

| Thiophene Ring | Various | Ring Vibrations |

Ultraviolet-Visible (UV-Vis) Spectrophotometry for Detection and Quantification

Ultraviolet-Visible (UV-Vis) spectrophotometry is a widely used analytical technique for the quantitative analysis of compounds that absorb light in the UV-Vis region. The chromophores present in the this compound, namely the chlorophenyl and thiophene rings, allow for its detection and quantification using this method.

UV-Vis spectrophotometric methods have been successfully developed and validated for the estimation of Clopidogrel in bulk and pharmaceutical dosage forms. sphinxsai.com These methods typically involve determining the wavelength of maximum absorbance (λmax) and measuring the absorbance of solutions of known concentrations to establish a calibration curve. For Clopidogrel itself, absorbance maxima have been reported at various wavelengths, including 219 nm in 0.1 N HCl and 203 nm in methanol. sphinxsai.comresearchgate.net The UV spectra of Clopidogrel bisulfate also show absorption maxima at 270 and 276 nm, although with lower absorbance. mdpi.com

For the quantification of this compound, a similar approach would be employed. A specific λmax for the impurity would be determined, and a calibration curve would be constructed by plotting absorbance versus concentration. This allows for the determination of the concentration of the impurity in a sample by measuring its absorbance. The method's simplicity, cost-effectiveness, and the availability of relatively inexpensive instrumentation make it a suitable choice for routine analysis. sphinxsai.comresearchgate.net

Table 2: UV-Vis Spectrophotometric Data for Clopidogrel (for reference)

| Method | Solvent | λmax (nm) | Concentration Range (µg/mL) |

| First Order Derivative | 0.1 N HCl | 219 | 10 - 30 |

| Area Under Curve (AUC) | 0.1 N HCl | 221 - 231 | 10 - 30 |

| Zero-Order | Methanol | 203 | 10 - 26 |

Electrophoretic Separation Methods

Electrophoretic methods, particularly capillary electrophoresis, offer high-resolution separation of charged species and are well-suited for the analysis of pharmaceutical impurities.

Capillary Electrophoresis (CE) and Capillary Zone Electrophoresis (CZE) for Impurity Separation

Capillary Electrophoresis (CE) and its most common mode, Capillary Zone Electrophoresis (CZE), are powerful analytical techniques for the separation of ions based on their electrophoretic mobility in an electric field. nih.gov This mobility is dependent on the charge of the molecule and its size, allowing for the efficient separation of closely related compounds like drug substances and their impurities. nih.gov

CZE has been successfully applied to the separation and determination of Clopidogrel and its impurities. nih.govresearchgate.net In these methods, an uncoated fused-silica capillary is typically used. nih.gov The separation is influenced by several factors, including the pH and concentration of the background electrolyte (BGE), the applied voltage, and the temperature of the capillary. nih.gov

For the separation of Clopidogrel and its impurities, a buffer system such as triethylamine-phosphoric acid has been utilized. nih.gov To enhance the separation of chiral impurities, a chiral selector like sulphated β-cyclodextrin (SCD) can be added to the buffer. nih.gov The use of a reversed polarity mode and a specific applied voltage are also critical parameters for achieving optimal separation. nih.gov

The validation of such CZE methods typically includes assessing parameters like limit of detection (LOD), limit of quantitation (LOQ), and linearity. nih.gov For instance, a validated CZE method for Clopidogrel reported an LOD of 0.13 µg/ml and an LOQ of 0.4 µg/ml, with a linear range of 0.4-300 µg/ml. nih.gov These methods have been effectively used for the analysis of commercial bulk samples. nih.gov

Table 3: Exemplary Capillary Zone Electrophoresis (CZE) Method Parameters for Clopidogrel Impurity Separation

| Parameter | Condition | Reference |

| Capillary | Uncoated fused-silica, 50.0 µm internal diameter, 31.2 cm total length | nih.gov |

| Background Electrolyte | 10mM triethylamine-phosphoric acid, pH 2.3 | nih.gov |

| Chiral Selector | 5% (m/v) sulphated β-cyclodextrin (SCD) | nih.gov |

| Applied Voltage | -12kV (Reversed polarity) | nih.gov |

| Temperature | 20 °C | nih.gov |

Impurity Profiling and Strategic Control Research for S Clopidogrel N Methyl Impurity

Development of Stability-Indicating Analytical Methods for Comprehensive Impurity Monitoring

The development of robust, stability-indicating analytical methods is fundamental to the comprehensive monitoring of impurities in S-Clopidogrel. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose. veeprho.com

Several studies have focused on developing and validating HPLC methods for the analysis of clopidogrel (B1663587) and its impurities. google.comindexcopernicus.com These methods are designed to be specific, linear, accurate, precise, and robust, in accordance with the International Council for Harmonisation (ICH) guidelines. indexcopernicus.comnih.gov A key aspect of these methods is their ability to separate the active pharmaceutical ingredient (API) from its potential impurities, including process-related impurities and degradation products. wjpls.org

A typical HPLC method for clopidogrel impurity profiling involves a reversed-phase C18 column with a mobile phase consisting of a buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724), methanol). indexcopernicus.comnih.gov The pH of the mobile phase and the gradient elution program are optimized to achieve the desired separation. google.com Detection is commonly performed using a UV detector at a specific wavelength. indexcopernicus.com

For instance, one method utilized a C18 column with a mobile phase of acetonitrile and phosphate buffer (pH 3.0) in a 60:40 v/v ratio, with detection at 224 nm. indexcopernicus.com Another method employed a gradient elution with a mobile phase of 10 mM phosphoric acid buffer (pH 2.6), acetonitrile, and methanol (B129727). nih.gov The selection of the stationary phase, mobile phase composition, and detector wavelength is critical for resolving all potential impurities from the main component and from each other.

The validation of these analytical methods is a crucial step to ensure their reliability. Validation parameters typically include:

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. nih.gov

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. nih.gov

Range: The interval between the upper and lower concentration of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity. indexcopernicus.com

Accuracy: The closeness of the test results obtained by the method to the true value. nih.gov

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. nih.gov

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. indexcopernicus.com

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. indexcopernicus.com

Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. nih.gov

| Parameter | Method 1 Details | Method 2 Details |

|---|---|---|

| Column | Reversed-phase C18 (150 mm x 4.5 mm, 5µm) | BDS Hypersil C18 (250 × 4.6 mm; 5 μm) |

| Mobile Phase | Acetonitrile and phosphate buffer (pH: 3.0) (60:40 % v/v) | 10 mM phosphoric acid (sodium) buffer solution (pH = 2.6) : acetonitrile : methanol (gradient) |

| Flow Rate | 1 ml/min | 1 mL·min−1 |

| Detection | 224 nm | PDA detector at 220 nm |

| Linearity Range | 50-150 μg/ml | 0.008–2 μg·mL−1 for clopidogrel |

| LOD | 1.3 µg/ml | Not specified |

| LOQ | 4.2 µg/ml | Not specified |

Systematic Forced Degradation Studies to Predict Impurity Formation

Forced degradation studies are essential for understanding the degradation pathways of a drug substance and identifying potential degradation products that could form under various stress conditions. These studies are a regulatory requirement and provide valuable information for the development of stability-indicating analytical methods and for the formulation and packaging of the drug product. google.com

For S-Clopidogrel, forced degradation studies are typically performed under the following conditions as per ICH guidelines:

Acid Hydrolysis: Treatment with an acid (e.g., 1 M HCl) at elevated temperatures. nih.gov

Base Hydrolysis: Treatment with a base (e.g., 1 M NaOH) at elevated temperatures. nih.gov Clopidogrel has been found to degrade significantly under basic and acidic hydrolysis conditions.

Oxidative Degradation: Treatment with an oxidizing agent (e.g., 3-5% hydrogen peroxide). nih.gov

Thermal Degradation: Exposure to high temperatures.

Photolytic Degradation: Exposure to light.

The results of these studies help in elucidating the degradation pathways and the structures of the degradation products. For example, a principal oxidation impurity of clopidogrel has been identified and characterized as 5-[1-(2-chlorophenyl)-2-methoxy-2-oxoethyl]-6,7-dihydrothieno[3,2-c]pyridin-5-ium. nih.gov Another study identified eight degradation products under various solid-state stress conditions, one of which was a known hydrolytic decomposition product, while seven were new. nih.gov

The information gathered from forced degradation studies is crucial for:

Developing and validating stability-indicating analytical methods capable of separating all degradation products from the active ingredient. wjpls.org

Understanding the intrinsic stability of the drug molecule.

Selecting appropriate formulation excipients and packaging to protect the drug product from degradation.

Establishing appropriate storage conditions and shelf life for the drug product.

| Stress Condition | Reagent/Condition | Observation |

|---|---|---|

| Acid Hydrolysis | 1 M HCl, 60°C for three hours | Significant degradation observed. |

| Base Hydrolysis | 1 M NaOH, 60°C for three hours | Significant degradation observed. |

| Oxidation | 5% H2O2, 60°C for three hours | A principal oxidation impurity is formed. nih.gov |

| Thermal | Exposure to high temperatures | Minor degradation observed. |

| Photolytic | Exposure to light | Clopidogrel remained stable. |

Research on Impurity Fate and Purge in Manufacturing Processes

Understanding the fate and purge of impurities throughout the manufacturing process is critical for developing an effective control strategy. Impurities can be introduced from raw materials, generated during chemical reactions, or formed during work-up and purification steps. researchgate.net

For S-Clopidogrel, process-related impurities can arise from starting materials or as by-products of the synthesis. For example, the quality of the starting material 2-thiophene ethylamine (B1201723) is crucial in controlling the level of impurity B in the final product. google.com One study detailed the identification, synthesis, and characterization of six potential related substances formed at various stages of the clopidogrel manufacturing process. researchgate.net

The manufacturing process should be designed to effectively purge these impurities. This can be achieved through various purification techniques such as:

Crystallization: A common method for purifying solid compounds. The choice of solvent and crystallization conditions is critical for effective impurity removal.

Chromatography: Techniques like column chromatography can be used to separate impurities from the desired product.

Extraction: Liquid-liquid extraction can be employed to remove impurities based on their differential solubility in two immiscible solvents.

Research into the formation and control of impurities during the synthesis of clopidogrel has shown that the choice of base and solvent can be crucial in minimizing the formation of certain by-products. researchgate.net For instance, using stronger inorganic bases in the presence of acetonitrile was found to lead to the formation of an amide impurity. researchgate.net Similarly, the use of non-hydrolytic solvents like toluene (B28343) instead of methyl acetate (B1210297) or ethyl acetate can help avoid the formation of solvent-related impurities. derpharmachemica.com

By understanding the formation, fate, and purge of each potential impurity, a robust manufacturing process can be designed to ensure that the final API meets the required purity specifications.

Application of Quality by Design (QbD) Principles in Impurity Control Strategies

Quality by Design (QbD) is a systematic, science- and risk-based approach to pharmaceutical development that begins with predefined objectives and emphasizes product and process understanding and process control. mdpi.comnih.gov The goal of QbD is to build quality into the product rather than relying on end-product testing. mdpi.com

The application of QbD principles to impurity control in S-Clopidogrel manufacturing involves several key steps:

Define the Quality Target Product Profile (QTPP): This includes defining the desired purity profile of the final drug substance. nih.gov

Identify Critical Quality Attributes (CQAs): These are the physical, chemical, biological, or microbiological attributes that should be within an appropriate limit, range, or distribution to ensure the desired product quality. nih.gov For S-Clopidogrel, the level of the N-Methyl impurity would be a CQA.

Conduct Risk Assessment: Identify and rank the potential process parameters that could impact the CQAs. researchgate.net This helps to focus development efforts on the most critical parameters.

Develop a Design Space: Through Design of Experiments (DoE), a multidimensional combination and interaction of input variables (e.g., material attributes and process parameters) that have been demonstrated to provide assurance of quality is established. researchgate.net

Implement a Control Strategy: This is a planned set of controls, derived from product and process understanding, that ensures process performance and product quality. nih.gov The control strategy can include controls on raw material attributes, process parameters, and in-process controls.

Continual Improvement: The product lifecycle approach allows for continual improvement to the manufacturing process to enhance product quality. nih.gov

A study on the optimization of clopidogrel tablet manufacturing using a QbD approach successfully identified critical process parameters (CPPs) and their impact on CQAs, leading to the development of a robust control strategy. nih.gov This approach minimized reliance on end-product testing while ensuring consistent product quality. nih.gov

Research into Regulatory Aspects of Related Substances and Impurity Limits

The control of impurities in pharmaceuticals is strictly regulated by international guidelines, primarily from the International Council for Harmonisation (ICH). The key guidelines relevant to impurity control are:

ICH Q3A(R2): Impurities in New Drug Substances: This guideline provides guidance on the reporting, identification, and qualification of impurities in new drug substances.

ICH Q3B(R2): Impurities in New Drug Products: This guideline provides guidance for impurities in new drug products.

ICH M7: Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk: This guideline focuses specifically on the assessment and control of genotoxic impurities. toxhub-consulting.com

Regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established guidelines to limit impurity levels in pharmaceutical products. veeprho.com Pharmacopoeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) also set limits for known impurities in drug substances and products. synzeal.com

The qualification of an impurity is the process of acquiring and evaluating data that establishes the biological safety of an individual impurity at the level or below the level specified. If the level of an impurity is above the qualification threshold, its safety must be justified.

Research on Genotoxic Impurity Assessment Methodologies

Genotoxic impurities are of particular concern due to their potential to damage DNA and cause cancer. The ICH M7 guideline provides a framework for the assessment and control of these impurities. toxhub-consulting.com The assessment of genotoxic potential typically follows a stepwise approach:

In Silico Assessment: The first step is often a computational toxicology assessment using (Quantitative) Structure-Activity Relationship ((Q)SAR) models to predict the mutagenic potential of an impurity based on its chemical structure. nih.govnih.gov Two complementary (Q)SAR methodologies, one expert rule-based and one statistical-based, should be used. researchgate.netlhasalimited.org

In Vitro Testing: If a structural alert for genotoxicity is identified, an in vitro bacterial reverse mutation assay (Ames test) is typically conducted to determine the mutagenic potential of the impurity. europa.eunihs.go.jp A negative Ames test can often overrule a positive in silico prediction. nihs.go.jp

In Vivo Testing: If the Ames test is positive, further in vivo testing may be required to assess the genotoxic risk in a whole animal system. toxhub-consulting.com

The Threshold of Toxicological Concern (TTC) is a concept used to define an acceptable intake for a genotoxic impurity that is considered to be associated with a negligible risk. For most genotoxic impurities, a TTC of 1.5 µ g/day is considered acceptable. europa.eu

The research and application of these methodologies are crucial for ensuring that the levels of potentially genotoxic impurities, such as S-Clopidogrel N-Methyl Impurity, are controlled to a safe level in the final drug product.

Future Directions and Emerging Research Areas in S Clopidogrel N Methyl Impurity Studies

Exploration of Advanced Analytical Technologies for Enhanced Impurity Detection

The detection and characterization of impurities, especially those present at very low levels, are critical for ensuring drug quality. wipo.int The evolution of analytical techniques is moving towards methods that offer higher sensitivity, specificity, and faster analysis times. For an impurity like S-Clopidogrel N-Methyl Impurity, which may be present in minute quantities, advanced and hyphenated analytical technologies are indispensable.

Hyphenated techniques, which combine a separation method with a spectroscopic detection method, are at the forefront of impurity profiling. ajpaonline.comnih.gov Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) are powerful tools for separating complex mixtures and providing detailed structural information about the individual components. ajpaonline.comnih.govresearchgate.net

Recent advances in this area include:

LC-MS/MS (Tandem Mass Spectrometry): This technique has become a versatile tool for characterizing drug impurities and degradation products. tandfonline.comtandfonline.com It offers enhanced selectivity and sensitivity, allowing for the explicit detection of clopidogrel (B1663587) and its metabolites in various matrices. tandfonline.com The use of different mass spectrometric detectors like ion trap and time-of-flight (TOF) further aids in the successful characterization of drug substances. tandfonline.com

LC-NMR: The direct coupling of liquid chromatography with NMR spectroscopy allows for the unambiguous structural elucidation of unknown impurities without the need for time-consuming isolation. nih.govresearchgate.net This is particularly valuable when an impurity appears unexpectedly during the manufacturing process or in stability studies. youtube.com Stop-flow LC-NMR experiments can provide detailed 1D and 2D NMR data (like DQFCOSY) to fully characterize the molecular structure of an impurity. researchgate.net

Two-Dimensional Liquid Chromatography (2D-LC): For complex samples where co-elution of impurities is a problem, 2D-LC provides significantly higher resolving power. This technique can be essential for separating isomers or closely related impurities from the main API peak, ensuring accurate quantification. youtube.comnih.gov

These advanced methods provide complementary information, enabling a comprehensive characterization of impurities. researchgate.net The combination of LC-MS for molecular weight determination and fragmentation patterns, alongside LC-NMR for detailed structural connectivity, represents one of the most powerful strategies for impurity identification. nih.govnih.gov

Table 1: Comparison of Advanced Analytical Technologies for Impurity Detection

| Technology | Principle | Advantages for Impurity Detection | Limitations |

|---|---|---|---|

| LC-MS/MS | Combines the separation power of LC with the high sensitivity and specificity of tandem mass spectrometry. tandfonline.comtandfonline.com | Excellent for detecting and quantifying trace-level impurities; provides molecular weight and fragmentation data for structural clues. saspublishers.com | Structural elucidation can be ambiguous without authentic standards; ionization efficiency can vary between compounds. |

| LC-NMR | Couples LC separation directly with an NMR detector for structural analysis of eluting peaks. researchgate.net | Provides unambiguous structural information without the need for impurity isolation; powerful for characterizing novel or unknown impurities. nih.govresearchgate.net | Relatively low sensitivity compared to MS; requires higher concentrations of the impurity. researchgate.net |

| 2D-LC | Utilizes two different LC columns with orthogonal separation mechanisms to dramatically increase peak capacity and resolution. nih.gov | Superior separation power for highly complex samples and isomeric impurities that are difficult to resolve with single-dimension LC. youtube.com | Increased analysis time and system complexity. |

Research into Green Chemistry Approaches for Sustainable Impurity Reduction

The principles of green chemistry are increasingly being applied to pharmaceutical synthesis to create processes that are not only environmentally sustainable but also more efficient and selective, which often leads to a reduction in impurities. mdpi.com Research into the synthesis of S-Clopidogrel is exploring several green approaches that can minimize the formation of the this compound and other related substances.

Emerging green chemistry strategies include:

Biocatalysis: The use of enzymes as catalysts offers high selectivity and efficiency under mild reaction conditions. For clopidogrel-related synthesis, lipases have been used for the enantioselective esterification of a key precursor, clopidogrel carboxylic acid, to obtain the desired (S)-enantiomer with high purity. researchgate.netmdpi.com Unspecific peroxygenases (UPOs) have also been explored to mimic the metabolic activation of clopidogrel, demonstrating the potential of enzymes to perform complex oxidations selectively. nih.govresearchgate.net Such selectivity can prevent the formation of over-oxidation or other side products.

Use of Greener Solvents and Reagents: Research is focused on replacing hazardous solvents and reagents with more benign alternatives. This includes using ionic liquids as a recyclable reaction medium in biocatalytic resolutions or employing safer oxidizing agents like peroxymonosulfate (B1194676) (Oxone®) for specific transformations, which can offer different reactivity and impurity profiles compared to traditional reagents. researchgate.netmdpi.comnih.gov One improved process for clopidogrel synthesis specifically opted for non-hydrolytic solvents like toluene (B28343) over others to avoid solvent-related impurities. derpharmachemica.com

Process Intensification and One-Pot Syntheses: Combining multiple reaction steps into a single, one-pot process reduces waste, energy consumption, and the need for intermediate purification steps where impurities might be carried over. researchgate.net An improved industrial synthesis of clopidogrel focused on a streamlined process that avoided problematic lumps formation and converted an intermediate in situ to achieve high yield and purity over two steps. derpharmachemica.com

By focusing on atom economy, waste reduction, and the use of safer substances, green chemistry provides a framework for developing synthetic routes that are inherently cleaner and produce fewer impurities. mdpi.com This proactive approach to impurity control at the synthesis design stage is a key future direction for the sustainable manufacturing of high-purity S-Clopidogrel.

Table 3: Green Chemistry Principles for Sustainable Impurity Reduction in Clopidogrel Synthesis

| Green Chemistry Principle | Application in Clopidogrel Synthesis | Impact on Impurity Reduction |

|---|---|---|

| Catalysis (Biocatalysis) | Use of lipases for kinetic resolution of racemic clopidogrel carboxylic acid. researchgate.netmdpi.com | High enantioselectivity reduces the amount of unwanted (R)-enantiomer (Impurity C) and avoids harsh chemical resolving agents. |

| Safer Solvents & Auxiliaries | Utilizing ionic liquids in enzymatic reactions or choosing non-hydrolytic solvents like toluene. mdpi.comderpharmachemica.com | Minimizes side reactions and the introduction of solvent-related impurities. |

| Design for Energy Efficiency | Employing microwave-assisted synthesis. mdpi.com | Shorter reaction times can reduce the formation of thermal degradation products. |

| Reduce Derivatives (One-Pot Reactions) | Combining hydrolysis and resolution steps into a one-pot process. researchgate.net | Eliminates intermediate isolation and purification steps, reducing potential for contamination and side-product formation. |

| Use of Renewable Feedstocks | (Currently aspirational) Future research could explore bio-based starting materials. | Reduces reliance on petrochemicals and could introduce different, potentially more benign, impurity profiles. |

Q & A

Basic Research Questions

Q. What analytical methods are recommended for identifying and quantifying S-Clopidogrel N-Methyl Impurity in drug formulations?

- Methodological Answer : Reverse-phase high-performance liquid chromatography (RP-HPLC) with chiral stationary phases (CSPs) is widely used. For example, a validated enantiospecific HPLC method using a ChiraDex column (β-cyclodextrin bonded to silica) achieves baseline separation of S-clopidogrel from its R-enantiomer and hydrolytic impurities. Key parameters include mobile phase composition (e.g., acetonitrile:methanol:0.01 M KH₂PO₄ = 15:5:80 v/v/v), column temperature (17°C), and detection at 220 nm . Capillary electrophoresis (CE) is also effective for impurity profiling, with variables such as buffer pH and voltage optimized via factorial design .

Q. What are the primary sources of this compound during synthesis and storage?

- Methodological Answer : The impurity arises from:

- Process-related sources : Residual intermediates (e.g., methyl ester byproducts) or side reactions during synthesis (e.g., incomplete purification of N-methylated intermediates) .

- Degradation pathways : Hydrolysis under acidic/basic conditions or thermal stress, leading to ring-opening or ester cleavage .

- Mitigation strategies include optimizing synthetic pathways (e.g., controlling reaction stoichiometry) and stabilizing formulations against moisture .

Q. How can this compound be separated from its enantiomers and diastereomers?

- Methodological Answer : Chiral chromatography using β-cyclodextrin CSPs resolves enantiomers by exploiting host-guest interactions. Molecular modeling of inclusion complexes reveals that β-cyclodextrin preferentially binds the S-enantiomer due to steric and electronic complementarity. Mobile phase additives (e.g., methanol) and temperature gradients further enhance resolution .

Advanced Research Questions

Q. How should researchers resolve contradictions in impurity quantification data across different analytical platforms?

- Methodological Answer :

- Cross-validation : Compare results from orthogonal methods (e.g., HPLC vs. CE) using standardized reference materials (e.g., USP/EP impurity standards) .

- Experimental design : Apply factorial or central composite designs to assess robustness of variables (e.g., acetonitrile content, pH) and identify systematic errors .

- Statistical analysis : Use ANOVA to evaluate inter-laboratory variability or instrument-specific biases .

Q. What advanced techniques are employed for structural elucidation of unknown impurities co-eluting with this compound?

- Methodological Answer :

- High-resolution mass spectrometry (HRMS) : Determines exact mass and fragmentation patterns to propose molecular formulas .

- Nuclear magnetic resonance (NMR) : Assigns stereochemistry and functional groups (e.g., distinguishing N-methyl vs. O-methyl adducts) .

- Hyphenated techniques : LC-MS/MS or GC-MS/MS coupled with preparative chromatography isolates impurities for structural confirmation .

Q. How can kinetic modeling predict the formation of this compound under accelerated storage conditions?

- Methodological Answer :

- Forced degradation studies : Expose clopidogrel formulations to heat, light, and humidity, then quantify impurity levels via stability-indicating assays .

- Arrhenius equation : Calculate activation energy (Eₐ) to extrapolate impurity formation rates at standard storage temperatures .

- Degradation pathways : Use LC-MS to identify transient intermediates (e.g., hydrolyzed acids) and refine reaction mechanisms .

Q. What strategies improve detection limits for trace-level this compound in complex matrices?

- Methodological Answer :

- Pre-concentration : Solid-phase extraction (SPE) or derivatization (e.g., fluoroalkyl tagging) enhances sensitivity .

- Advanced detectors : Employ tandem mass spectrometry (MS/MS) with multiple reaction monitoring (MRM) for specificity at sub-ppm levels (LOD ≤ 0.09 µg/ml) .

- Method validation : Verify linearity (R² ≥ 0.999), precision (%RSD < 2%), and recovery (90–110%) per ICH guidelines .

Q. How can chiral purity of S-Clopidogrel be maintained while minimizing N-Methyl Impurity formation during large-scale synthesis?

- Methodological Answer :

- Chiral catalysts : Use asymmetric catalysis (e.g., chiral amines) to favor S-enantiomer formation and suppress racemization .

- In-process controls : Monitor critical quality attributes (CQAs) like enantiomeric excess (ee) via real-time HPLC .

- Purification : Simulated moving bed (SMB) chromatography removes diastereomeric and N-methylated impurities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.